molecular formula C14H18N2O B11877822 1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)- CAS No. 146967-52-4

1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)-

Cat. No.: B11877822
CAS No.: 146967-52-4
M. Wt: 230.31 g/mol
InChI Key: LYEKNWXOMLLNEI-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)- is a complex organic compound belonging to the naphthyridine family This compound is characterized by a fused ring structure containing nitrogen atoms, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for efficiency and cost-effectiveness. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions result in various functionalized derivatives.

Scientific Research Applications

1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-2(1H)-one: A simpler analog without the 3-methyl-1-(3-methylbutyl) substitution.

    Quinolones: A class of compounds with similar fused ring structures and nitrogen atoms.

Uniqueness

1,8-Naphthyridin-2(1H)-one, 3-methyl-1-(3-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

146967-52-4

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-methyl-1-(3-methylbutyl)-1,8-naphthyridin-2-one

InChI

InChI=1S/C14H18N2O/c1-10(2)6-8-16-13-12(5-4-7-15-13)9-11(3)14(16)17/h4-5,7,9-10H,6,8H2,1-3H3

InChI Key

LYEKNWXOMLLNEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=CC=C2)N(C1=O)CCC(C)C

Origin of Product

United States

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